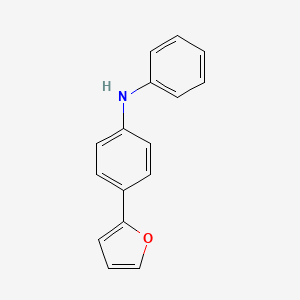

Benzenamine, 4-(2-furanyl)-N-phenyl-

Description

These compounds share a common aniline backbone substituted with aromatic or heterocyclic groups at the para position, influencing their electronic, thermal, and functional properties. Below, we analyze key derivatives and their applications, toxicity, and physicochemical characteristics.

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-(furan-2-yl)-N-phenylaniline |

InChI |

InChI=1S/C16H13NO/c1-2-5-14(6-3-1)17-15-10-8-13(9-11-15)16-7-4-12-18-16/h1-12,17H |

InChI Key |

UURJIXMMPRKJJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Acid-Induced Amination of Quinone Precursors

One effective method reported involves the acid-induced amination of quinone derivatives bearing a 2-furyl substituent. This approach uses 1,4-benzoquinone or substituted quinones as starting materials, which are reacted with aniline under acidic conditions to introduce the phenylamino group regioselectively at the 7-position of the quinone ring. The process is typically performed at room temperature in ethanol and monitored by thin-layer chromatography (TLC).

For example, the synthesis of aminoquinones with a 2-furyl substituent (analogous to the target compound) was achieved with good yields (56-91%) by reacting 2-furyl-substituted quinones with aniline derivatives.

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the quinone, followed by rearomatization to yield the arylamino-substituted product.

Use of Enaminone Intermediates

The preparation of quinone precursors can be achieved through condensation of 2,5-dihydroxybenzaldehyde derivatives with enaminones such as 4-aminopent-3-en-2-one. This one-pot procedure yields quinones substituted at the 1-position with groups like 2-furyl, which are then aminated as described above.

Reduction and Functional Group Transformations

In some synthetic routes, nitro and amide groups on precursor molecules are simultaneously reduced to amines to afford the desired benzenamine derivatives. For instance, reduction of nitro and amide groups in related compounds was achieved using hydride reagents or catalytic hydrogenation, facilitating the formation of the target amino compounds.

Summary of Key Synthetic Steps and Yields

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation | 2,5-Dihydroxybenzaldehyde + Enaminone | One-pot, reported methods | 2-furyl-substituted quinone | 56-72 | Column chromatography isolation |

| 2 | Acid-induced amination | 2-furyl-substituted quinone | Aniline, ethanol, room temp | 4-(2-furanyl)-N-phenyl-aminoquinone | 56-91 | Regioselective at 7-position |

| 3 | Reduction | Nitro/amide precursors | Hydride reduction or catalytic hydrogenation | Benzenamine derivatives | Variable | Simultaneous nitro and amide reduction |

Analytical Characterization Supporting Preparation

The synthesized compounds, including Benzenamine, 4-(2-furanyl)-N-phenyl-, are characterized by:

Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H-NMR, ^13C-NMR, and 2D-NMR confirm the substitution pattern and the position of the phenylamino group.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

Electrochemical studies (cyclic voltammetry) provide insight into the redox behavior of the quinone and aminoquinone intermediates, supporting the electronic effects of the 2-furyl and phenylamino substituents.

Research Findings and Implications

The insertion of the 2-furyl group affects the electron-donating properties and redox potentials of the quinone intermediates, influencing the ease of reduction and the stability of the final amino compounds.

The regioselectivity of the amination reaction ensures the phenylamino group occupies the 7-position, critical for the biological activity of the compound.

Yields are generally good to excellent, demonstrating the robustness of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2-furanyl)-N-phenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in concentrated sulfuric acid.

Major Products Formed

Oxidation: Quinones, nitroso compounds.

Reduction: Amines, hydroxylamines.

Substitution: Halogenated benzenamines, nitrobenzenamines.

Scientific Research Applications

Benzenamine, 4-(2-furanyl)-N-phenyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2-furanyl)-N-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Trends :

Toxicity and Environmental Impact

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.